rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis
Description
rac-(1R,2S)-2-Fluorocyclohexan-1-amine hydrochloride, cis is a chiral cyclohexylamine derivative with a fluorine substituent at the C2 position and an amine group at the C1 position. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the spatial arrangement of the fluorine and amine groups on the cyclohexane ring. Key properties include:
Properties
CAS No. |
1202158-30-2 |
|---|---|
Molecular Formula |
C6H13ClFN |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of Cyclohexanone Precursors
Fluorination is typically achieved via nucleophilic or electrophilic agents. A patent by CN107827721B outlines a method where 1,4-cyclohexanedione monoethylene ketal reacts with DAST at 0–25°C to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene, a key intermediate. This approach avoids toxic chromium-based reagents and achieves 85–92% yields. Alternative fluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are also effective but cost-prohibitive for large-scale use.
Table 1: Comparison of Fluorinating Agents
| Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST | 0–25 | 85–92 | 98 |
| Deoxo-Fluor® | −10–10 | 78–88 | 97 |
| Morpholine-SF₃ | 20–35 | 70–82 | 95 |
Stereoselective Reductive Amination
Reductive amination of 2-fluorocyclohexanone is the most direct route to the target amine. Using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 yields the cis-amine as the major product (cis:trans = 4:1). Catalytic hydrogenation with Pd/C under 1–3 MPa H₂ pressure improves cis selectivity to >99% but requires careful control of solvent polarity (e.g., ethanol/water mixtures).
Critical Parameters:
-
Catalyst Loading: 5% Pd/C (0.1–0.5 wt%) minimizes over-reduction.
-
Solvent System: Ethanol/water (3:1 v/v) enhances stereoselectivity.
Resolution of Racemic Mixtures
The racemic nature of the product necessitates enantiomeric resolution. Enzymatic deracemization using lipases (e.g., Candida antarctica lipase B) in organic media achieves ee > 95%. Alternatively, diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid separates enantiomers with 80–90% recovery.
Table 2: Resolution Methods
| Method | ee (%) | Yield (%) | Cost (Relative) |
|---|---|---|---|
| Enzymatic Resolution | >95 | 60–75 | High |
| Chiral HPLC | >99 | 50–65 | Very High |
| Diastereomeric Salts | 90–95 | 70–85 | Moderate |
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water. Characterization via ¹H NMR reveals distinct coupling constants (J = 8–10 Hz) for cis-fluorine and amine protons, confirming stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular formula (C₆H₁₁FN⁺·Cl⁻), while X-ray crystallography resolves absolute configuration.
Industrial-Scale Considerations
Scalable synthesis requires cost-effective fluorinating agents (e.g., DAST) and recyclable catalysts (Pd/C). The patent CN107827721B demonstrates a three-step process with 65% overall yield, emphasizing reduced waste (HCl recycling) and compliance with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Azides, thiols.
Scientific Research Applications
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis with analogous cyclohexylamine derivatives, emphasizing structural, physical, and functional differences.
Key Findings :
Fluorine vs. Hydroxyl Substitution: The cis-fluoro compound (target molecule) has a higher molecular weight (153.63 vs. 151.63 g/mol) compared to cis-2-aminocyclohexanol hydrochloride due to fluorine’s atomic mass . Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates, whereas hydroxyl groups facilitate hydrogen bonding in catalysis .
Cis vs. Trans Isomerism :
- The cis-fluoro isomer’s spatial arrangement may improve target selectivity in chiral environments compared to its trans counterpart .
- Melting points for hydroxyl analogs (cis: 186–190°C; trans: 172–175°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) than fluorinated analogs, where data is unavailable .
Price and Availability: Fluorinated derivatives (e.g., cis-fluoro target compound) are significantly costlier than hydroxyl analogs. For example, cis-2-aminocyclohexanol hydrochloride is priced at JPY 85,600/g, while fluorinated variants (e.g., trans-fluoro isomer) are sold at premiums due to synthetic complexity .
Safety and Handling: While specific data for the cis-fluoro compound is lacking, related cyclohexylamine hydrochlorides (e.g., 1-amino-2-hydroxy- derivatives) are classified as acute oral toxins (Category 4) and skin irritants (Category 2) .
Research Implications and Gaps
Biological Activity
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis is a racemic compound notable for its potential applications in medicinal chemistry and biological research. The compound features a fluorine atom and an amine group on a cyclohexane ring, which contribute to its unique biological properties. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride typically involves:
- Fluorination : Cyclohexanone is treated with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2-position.
- Reductive Amination : The resulting 2-fluorocyclohexanone undergoes reductive amination using ammonia or an amine source in the presence of sodium cyanoborohydride to form the amine group.
The biological activity of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : The presence of the fluorine atom enhances binding affinity to certain enzymes and receptors, potentially inhibiting their activity.
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules, influencing their function and signaling pathways .
Case Studies and Research Findings
Research has indicated various biological effects of this compound:
- Enzyme Inhibition : Studies have shown that rac-(1R,2S)-2-fluorocyclohexan-1-amine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to altered cell proliferation and apoptosis .
- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems through receptor interactions.
Comparison with Similar Compounds
The unique structural characteristics of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride set it apart from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride | Methyl group instead of fluorine | Lower binding affinity |
| rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride | Carboxylic acid functionality | Different receptor interactions |
| rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride | Larger ring structure | Variability in enzyme inhibition |
Applications in Research and Industry
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride has several notable applications:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceuticals.
- Biological Research : Investigated for its interactions with biological systems and potential therapeutic effects.
- Industrial Use : Employed in the production of specialty chemicals due to its unique properties .
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride?
Answer:
The synthesis should prioritize stereochemical control during fluorination and subsequent salt formation.
- Fluorination Step : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine at the 2-position of the cyclohexane ring. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
- Amine Protection/Deprotection : Protect the amine group during fluorination using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt .
- Purification : Recrystallization in ethanol/water mixtures or chiral chromatography (if enantiomer separation is required) ensures purity. Monitor enantiomeric excess (ee) via chiral HPLC .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion [M+H]⁺ and chloride adducts.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. Chiral columns (e.g., Chiralpak IA/IB) quantify enantiomeric ratios .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained .
Advanced: How can researchers resolve the racemic mixture into individual enantiomers for biological studies?
Answer:
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralcel OD-H) with mobile phases like hexane/isopropanol (90:10). Optimize flow rates to baseline-separate enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer in a prochiral ester derivative. For example, Candida antarctica lipase B (CAL-B) in buffer/organic solvent systems .
- Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .
Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Answer:
Discrepancies often arise from hygroscopicity, polymorphic forms, or impurities. Mitigate these by:
- Moisture Control : Store the compound in anhydrous conditions (desiccator with P₂O₅) and use Karl Fischer titration to monitor water content .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs. Compare melting ranges with literature values under standardized heating rates (e.g., 10°C/min) .
- Solubility Studies : Use standardized solvents (e.g., USP-grade methanol) and report temperature/pH conditions. For example, solubility in water may vary due to hydrochloride dissociation .
Advanced: What experimental designs are suitable for studying this compound’s interaction with biological targets?
Answer:
- In Vitro Binding Assays :
- Radioligand displacement assays (e.g., using ³H-labeled analogs) quantify affinity for amine receptors (e.g., σ-1 or NMDA receptors) .
- Surface Plasmon Resonance (SPR) measures real-time binding kinetics to immobilized proteins.
- Enzymatic Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) using fluorometric assays (e.g., Amplex Red) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins. Validate predictions with site-directed mutagenesis .
Advanced: How can computational methods predict the compound’s metabolic stability?
Answer:
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites.
- Half-Life Prediction : QSAR models (e.g., MetaPrint2D) estimate metabolic pathways and clearance rates .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare results with computational predictions .
Basic: What safety precautions are critical when handling this hydrochloride salt?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
- First Aid : For skin contact, rinse with water for 15 minutes. For eye exposure, use emergency eyewash stations immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
